3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl 3-chlorobenzoate
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Overview
Description
3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl 3-chlorobenzoate is a complex organic compound with the molecular formula C22H15ClO4
Preparation Methods
The synthesis of 3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl 3-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the acetyl and methyl groups. The final step involves the esterification with 3-chlorobenzoic acid. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl 3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological activities .
Comparison with Similar Compounds
3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl 3-chlorobenzoate can be compared with other similar compounds such as:
3-Acetyl-2,5-dimethylfuran: This compound has a similar furan structure but lacks the naphtho and chlorobenzoate groups.
N-(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide: This compound has a similar naphthofuran core but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15ClO4 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl) 3-chlorobenzoate |
InChI |
InChI=1S/C22H15ClO4/c1-12(24)20-13(2)26-21-17-9-4-3-8-16(17)19(11-18(20)21)27-22(25)14-6-5-7-15(23)10-14/h3-11H,1-2H3 |
InChI Key |
POIYJMAINQXWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C4=CC(=CC=C4)Cl)C(=O)C |
Origin of Product |
United States |
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